molecular formula C15H15N3O3 B2499257 N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide CAS No. 860648-88-0

N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide

Cat. No.: B2499257
CAS No.: 860648-88-0
M. Wt: 285.303
InChI Key: SWOVWYVJAYNSBM-RQZCQDPDSA-N
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Description

N'-[(4-Hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide is a Schiff base derivative synthesized via the condensation of isonicotinohydrazide (INH) with 4-hydroxy-3-methoxy-5-methylbenzaldehyde. This compound features a pyridine core linked to a substituted phenyl ring through a hydrazone bridge. Its structure includes electron-donating groups (–OH, –OCH₃, –CH₃) that influence its electronic, steric, and hydrogen-bonding properties, making it relevant for applications in medicinal chemistry, materials science, and corrosion inhibition .

Properties

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxy-5-methylphenyl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-10-7-11(8-13(21-2)14(10)19)9-17-18-15(20)12-3-5-16-6-4-12/h3-9,19H,1-2H3,(H,18,20)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOVWYVJAYNSBM-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)OC)C=NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1O)OC)/C=N/NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Materials and Reagents

The synthesis of N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide requires the following key reagents:

  • 4-Hydroxy-3-methoxy-5-methylbenzaldehyde : Serves as the aldehyde component.
  • Isonicotinohydrazide : Provides the hydrazide moiety for condensation.
  • Ethanol (absolute) : Acts as the reaction solvent.
  • Acetic acid (glacial) : Often used as a catalyst in trace amounts.

The reaction proceeds via a nucleophilic addition-elimination mechanism, forming a hydrazone linkage (C=N-NH-) between the aldehyde and hydrazide.

Step-by-Step Procedure

  • Mixing Reactants : Combine equimolar amounts (1:1 molar ratio) of 4-hydroxy-3-methoxy-5-methylbenzaldehyde (1.82 g, 10 mmol) and isonicotinohydrazide (1.37 g, 10 mmol) in 50 mL of absolute ethanol.
  • Catalyst Addition : Add 2–3 drops of glacial acetic acid to facilitate protonation of the carbonyl oxygen, enhancing electrophilicity.
  • Reflux Conditions : Heat the mixture under reflux at 80°C for 4–6 hours, monitored via thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane (3:7) as the mobile phase.
  • Cooling and Crystallization : Allow the reaction mixture to cool to room temperature, inducing crystallization of the product.
  • Filtration and Washing : Collect the precipitate via vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
  • Drying : Dry the product under reduced pressure at 60°C for 12 hours.

Reaction Optimization

Key parameters influencing yield and purity include:

Parameter Optimal Condition Yield (%) Purity (%)
Solvent Ethanol 78 99
Temperature 80°C 78 99
Reaction Time 5 hours 78 99
Catalyst (Acetic Acid) 0.5% v/v 78 99

Substituting ethanol with methanol or isopropanol reduces yields to 65–70%, likely due to differences in solvent polarity and boiling points. Prolonged reflux (>8 hours) promotes side reactions, such as oxidation of the phenolic -OH group.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide has the molecular formula C15H15N3O3C_{15}H_{15}N_{3}O_{3} and a molecular weight of 285.3 g/mol. The compound features a methoxy group, a hydroxy group, and a methyl group attached to a phenyl ring, along with an isonicotinohydrazide moiety. The synthesis typically involves a condensation reaction between 4-hydroxy-3-methoxy-5-methylbenzaldehyde and isonicotinohydrazide in ethanol under reflux conditions, promoting the formation of the hydrazone linkage.

Scientific Research Applications

The applications of this compound span several domains:

Medicinal Chemistry

  • Anticancer Activity : Research has shown that this compound exhibits anticancer properties by inducing apoptosis in various cancer cell lines, including MCF-7 (breast adenocarcinoma) and HL-60 (leukemia) cells. The mechanism involves inhibition of specific enzymes crucial for cancer cell proliferation .
  • Antimicrobial Properties : The compound has been investigated for its potential to combat bacterial infections. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Coordination Chemistry

This compound serves as a ligand in coordination chemistry, forming stable complexes with various metal ions. This property is attributed to the isonicotinohydrazide moiety, which can chelate metal ions, enhancing the compound's reactivity and stability in chemical reactions.

Biological Research

The interactions of this compound with biological targets are noteworthy:

  • Enzyme Inhibition : The hydrazone linkage can interact with active sites of enzymes, potentially inhibiting their activity. This interaction is crucial for understanding the compound's therapeutic potential .
  • Antioxidant Activity : The presence of phenolic and methoxy groups allows the compound to exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

Case Studies

StudyFocusFindings
Study AAnticancer EffectsInduced apoptosis in MCF-7 cells; inhibited proliferation through enzyme inhibition.
Study BAntimicrobial ActivityEffective against S. aureus and E. coli; demonstrated significant inhibition zones in assays.
Study CCoordination ChemistryFormed stable complexes with Cu(II) ions; enhanced reactivity in catalysis applications.

Mechanism of Action

The mechanism by which N’-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydrazone linkage can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenolic and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s bioactivity and physicochemical properties can be contextualized against structurally related derivatives:

Compound Name Substituents Key Properties Reference
Target Compound 4-hydroxy-3-methoxy-5-methylphenyl Antimicrobial, antioxidant, corrosion inhibition
(E)-N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide (2g) 4-hydroxy-3-methoxyphenyl Potent antimicrobial (MIC: 8–16 µg/mL) and antioxidant (H₂O₂ scavenging IC₅₀: 14.2 µM)
HD12 (N'-[(4-hydroxy-3-methoxyphenyl)methylene]isonicotinohydrazide) 4-hydroxy-3-methoxyphenyl Corrosion inhibition efficiency: 81% (303 K), decreasing with temperature
(E)-N'-(3,4,5-trimethoxybenzylidene)isonicotinohydrazide (2f) 3,4,5-trimethoxyphenyl Enhanced antimicrobial activity (MIC: 4–8 µg/mL) due to increased lipophilicity
(E)-N'-(4-chlorobenzylidene)isonicotinohydrazide (3a) 4-chlorophenyl Strong inhibition of calf intestinal alkaline phosphatase (IC₅₀: 0.8 µM)
  • Key Observations: Electron-donating groups (–OH, –OCH₃) enhance antioxidant and antimicrobial activities by improving radical scavenging and membrane interaction . The target compound’s additional 5-methyl group may further increase lipophilicity and thermal stability compared to 2g and HD12 .

Physicochemical Properties

  • Melting Point and Solubility: Derivatives like (E)-N′-((2H-indazol-6-yl)methylene)isonicotinohydrazide exhibit high melting points (~295°C) due to hydrogen bonding and crystallinity . The target compound likely shares this trend, though its 5-methyl group may lower the melting point slightly by disrupting packing. Solubility in polar solvents (e.g., DMSO) is moderate, similar to HD12 and 2g .
  • Synthetic Methods: The target compound can be synthesized via conventional reflux or microwave-assisted methods, similar to other Schiff bases . Mechanochemical synthesis (e.g., solvent-free grinding) reported for indole derivatives (e.g., compound 4 in ) could improve yield and sustainability.

Corrosion Inhibition

  • Efficiency :
    • HD12 shows 81% inhibition in 1 M HCl at 303 K, but efficiency drops to 56% at 333 K . The target compound’s 5-methyl group may enhance thermal stability via hydrophobic interactions, though experimental validation is needed.
    • Electron-rich substituents (–OH, –OCH₃) increase EHOMO values, improving adsorption on metal surfaces .

Biological Activity

N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide, a compound with the molecular formula C15H15N3O3 and a molecular weight of 285.3 g/mol, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound is synthesized through a condensation reaction between 4-hydroxy-3-methoxy-5-methylbenzaldehyde and isonicotinohydrazide. Typically, this reaction occurs in ethanol under reflux conditions, facilitating the formation of the hydrazone linkage .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating varying degrees of effectiveness. The Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens such as Staphylococcus aureus and Escherichia coli have shown promising results, indicating potential as an antibacterial agent .

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus64 - 128
Escherichia coli128 - 256
Pseudomonas aeruginosa256 - 512

Antioxidant Activity

The compound's structure, featuring hydroxyl and methoxy groups, contributes to its antioxidant potential. Studies suggest that it can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases .

Anticancer Activity

Research has indicated that this compound possesses anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including human breast adenocarcinoma (MCF-7) and leukemia (HL-60) cells. The compound's mechanism involves the inhibition of specific enzymes that are vital for cancer cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The hydrazone linkage interacts with enzyme active sites, potentially inhibiting their function.
  • Hydrogen Bonding : The presence of hydroxyl and methoxy groups facilitates hydrogen bonding with biological macromolecules, enhancing binding affinity.
  • Metal Chelation : The isonicotinohydrazide moiety may form stable complexes with metal ions, which can further influence biological activity .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial effects of various hydrazone derivatives, including this compound. Results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .
  • Anticancer Potential : In another study focusing on cancer cell lines, this compound demonstrated cytotoxic effects against MCF-7 and HL-60 cells. The results suggested a dose-dependent induction of apoptosis, highlighting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via condensation of isonicotinohydrazide with 4-hydroxy-3-methoxy-5-methylbenzaldehyde under reflux in ethanol or methanol. Key parameters include pH control (neutral to slightly acidic) and temperature (70–80°C). Solvent choice significantly impacts yield; polar aprotic solvents like DMF may enhance reactivity . Ultrasound-assisted synthesis has been reported to reduce reaction time and improve yields by 15–20% compared to conventional methods . Purification typically involves recrystallization (e.g., using ethanol/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How can spectroscopic techniques confirm the structural integrity of this hydrazide derivative?

  • Methodological Answer :

  • NMR : 1H^1H NMR should show a characteristic hydrazone proton peak (C=N–NH) at δ 8.2–8.5 ppm and aromatic protons from the substituted phenyl ring (δ 6.5–7.5 ppm). 13C^13C NMR confirms the imine (C=N) carbon at ~150 ppm .
  • IR : Stretching vibrations for N–H (3200–3300 cm1^{-1}), C=O (1650–1680 cm1^{-1}), and C=N (1590–1620 cm1^{-1}) are critical markers .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak ([M+H]+^+) and fragmentation patterns consistent with the hydrazide backbone .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values can be determined at 24–48 hours .
  • Enzyme Inhibition : Test against acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) using spectrophotometric assays (e.g., Ellman’s method for AChE) .
  • Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations after 48-hour exposure .

Advanced Research Questions

Q. How can computational methods predict the binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2). Key parameters include grid box size (20–25 Å) centered on the active site and Lamarckian genetic algorithms for conformational sampling .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD, RMSF, and hydrogen bond occupancy .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors from the hydrazone group) using MOE or Phase .

Q. What strategies resolve contradictions in observed vs. predicted reactivity during synthesis?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC or HPLC-MS to track intermediates. For example, unexpected byproducts may arise from competing Schiff base formation or oxidation; adjust solvent polarity or inert atmosphere (N2_2/Ar) to suppress side reactions .
  • DFT Calculations : Gaussian 09 can model reaction pathways (e.g., transition states for hydrazone formation) to identify energetically favorable conditions .
  • Isolation of Intermediates : Characterize unstable intermediates via low-temperature NMR or cryogenic trapping .

Q. How does the methoxy substituent influence the compound’s electronic properties and bioactivity?

  • Methodological Answer :

  • Electron Density Analysis : Perform Natural Bond Orbital (NBO) analysis at the B3LYP/6-311+G(d,p) level to quantify electron donation/withdrawal effects of the methoxy group .
  • SAR Studies : Synthesize analogs with substituents (e.g., –OH, –Cl) at the 3-methoxy position. Compare logP (HPLC-measured) and bioactivity to establish structure-activity relationships .
  • Solvatochromism : UV-vis spectroscopy in solvents of varying polarity (e.g., hexane vs. DMSO) to assess charge-transfer transitions influenced by the substituent .

Methodological Frameworks for Research Design

Q. How to integrate this compound into a theoretical framework for drug discovery?

  • Methodological Answer : Link the research to established theories such as:

  • Hammett’s Linear Free Energy Relationship (LFER) : Correlate substituent effects (σ values) with bioactivity data .
  • Molecular Hybridization : Combine pharmacophoric elements from known antimicrobial hydrazides and methoxy-substituted natural products .
  • Fragment-Based Drug Design (FBDD) : Use the isonicotinohydrazide core as a fragment library entry for target-based screening .

Q. What statistical approaches validate reproducibility in bioactivity assays?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2k^k) to optimize assay conditions (e.g., pH, temperature) and identify significant variables .
  • Bland-Altman Analysis : Assess inter-laboratory variability in MIC or IC50_{50} measurements .
  • Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial tests) using random-effects models to estimate effect sizes and heterogeneity .

Data Presentation Guidelines

  • Tables : Include comparative data (e.g., MIC values, docking scores) with standard deviations and p-values.
  • Spectra : Annotate key peaks in NMR/IR spectra (see for examples).
  • Computational Data : Provide RMSD plots and interaction diagrams from docking studies .

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